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Compound of Interest

Compound Name: N-propylhexa-2,4-dienamide

Cat. No.: B15408360 Get Quote

Abstract
N-propylhexa-2,4-dienamide is a small molecule belonging to the class of aliphatic amides.

While specific research on this compound is limited, its structural motifs—a conjugated diene

system and an N-alkyl amide group—are present in numerous biologically active natural

products and synthetic compounds. This technical guide provides a comprehensive overview of

the known properties of N-propylhexa-2,4-dienamide, a proposed synthetic route, and

potential biological activities inferred from structurally related molecules. Detailed experimental

protocols for its synthesis, characterization, and hypothetical biological screening are

presented to facilitate future research and development.

Core Molecular Properties
The fundamental properties of N-propylhexa-2,4-dienamide are summarized below. The

molecular weight is calculated from its chemical formula, and other physical properties are

estimated based on its structure, pending experimental verification.
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Property Value Source

Molecular Formula C₉H₁₅NO (Calculated)

Molecular Weight 153.23 g/mol (Calculated)

CAS Number 774598-08-2 [1]

IUPAC Name N-propylhexa-2,4-dienamide -

Canonical SMILES CCCNCC(=O)C=CC=CC (Calculated)

Physical State
Predicted to be a liquid or low-

melting solid at STP
-

Solubility
Predicted to be soluble in

organic solvents
-

Proposed Synthesis and Experimental Protocols
A plausible and standard laboratory synthesis for N-propylhexa-2,4-dienamide involves the

amidation of hexa-2,4-dienoic acid (sorbic acid) or its activated derivative with n-propylamine.

Below is a detailed protocol for a two-step synthesis starting from hexa-2,4-dienoic acid.

Synthesis Workflow
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Step 1: Acyl Chloride Formation

Step 2: Amidation

Hexa-2,4-dienoic Acid

Hexa-2,4-dienoyl Chloride

Reaction in inert solvent (e.g., DCM)

Thionyl Chloride (SOCl₂)

Hexa-2,4-dienoyl Chloriden-Propylamine

N-propylhexa-2,4-dienamide

Base (e.g., Triethylamine)

Schotten-Baumann conditions

Click to download full resolution via product page

Caption: Proposed two-step synthesis of N-propylhexa-2,4-dienamide.

Experimental Protocol: Synthesis
Step 1: Formation of Hexa-2,4-dienoyl Chloride

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux

condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), suspend hexa-2,4-

dienoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid).

Cool the suspension to 0 °C in an ice bath.

Add thionyl chloride (1.2 eq) dropwise to the suspension over 15-20 minutes.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at

room temperature for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.

The solvent and excess thionyl chloride can be removed under reduced pressure to yield the

crude hexa-2,4-dienoyl chloride, which is often used immediately in the next step.

Step 2: Amidation to form N-propylhexa-2,4-dienamide

In a separate flask, dissolve n-propylamine (1.5 eq) and a non-nucleophilic base such as

triethylamine (1.5 eq) in anhydrous DCM.

Cool this solution to 0 °C in an ice bath.

Add the crude hexa-2,4-dienoyl chloride (1.0 eq), dissolved in a small amount of anhydrous

DCM, dropwise to the amine solution.

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for an

additional 3-4 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding water. Separate the organic layer.

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to obtain the crude N-propylhexa-2,4-dienamide.

Purify the crude product using column chromatography on silica gel (e.g., using a

hexane:ethyl acetate gradient).

Characterization Protocol
The structure and purity of the synthesized N-propylhexa-2,4-dienamide should be confirmed

by standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be

acquired to confirm the chemical structure, including the propyl group and the dienamide
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moiety.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to

confirm the molecular formula (C₉H₁₅NO).

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for

the N-H bond, the C=O (amide I band), and the C=C bonds of the diene.

Potential Biological Activities and Screening
While no specific biological activities have been reported for N-propylhexa-2,4-dienamide, the

N-alkyl amide and dienamide moieties are common in compounds with insecticidal, fungicidal,

and antimicrobial properties.[2][3][4] For instance, various N-alkyl amides have shown activity

against a range of bacterial and fungal strains.[5] Furthermore, some amides act as enzyme

inhibitors, such as cholinesterase inhibitors.[6]

Hypothetical Biological Screening Workflow

Primary Screening

Secondary Screening (if primary is positive)

Mechanism of Action Studies

N-propylhexa-2,4-dienamide

Antimicrobial Assays
(Bacteria, Fungi)

Insecticidal Assays
(e.g., Larvicidal)

Enzyme Inhibition
(e.g., AChE)

MIC/MFC Determination Dose-Response CurveIC₅₀ Determination

Target Identification Cell-based Assays
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Caption: A general workflow for the biological screening of N-propylhexa-2,4-dienamide.

Experimental Protocol: Antimicrobial Assay (Broth
Microdilution)

Preparation of Stock Solution: Prepare a stock solution of N-propylhexa-2,4-dienamide in a

suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus,

Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound

in the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for

fungi) to achieve a range of concentrations.

Inoculation: Add a standardized inoculum of the microorganism to each well.

Controls: Include positive controls (medium with inoculum and a known antibiotic/antifungal),

negative controls (medium with inoculum and DMSO), and sterility controls (medium only).

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria,

35°C for 48h for fungi).

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the

lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion
N-propylhexa-2,4-dienamide is a molecule of interest due to its structural similarity to known

bioactive compounds. This guide provides a foundational framework for its synthesis and

biological evaluation. The detailed protocols for synthesis, characterization, and preliminary

biological screening are intended to serve as a starting point for researchers aiming to explore

the chemical and biological properties of this and related N-alkyl dienamides. Further

investigation is warranted to determine its specific activities and potential applications in drug

development and agrochemicals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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